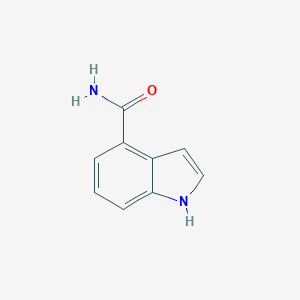

1H-Indole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRGIRLCXXEJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344171 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-86-6 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1h Indole 4 Carboxamide

General Synthetic Strategies for Indole (B1671886) Carboxamide Synthesis

The construction of indole carboxamides generally involves two key strategic disconnections: the formation of the indole ring system and the introduction of the carboxamide group. These can be performed in a sequential manner, where a pre-formed indole is functionalized, or in a convergent approach where the carboxamide or a precursor is incorporated during the indole ring synthesis.

Formation of the Indole Ring System

The indole scaffold is a privileged structure in medicinal chemistry, and numerous methods have been established for its synthesis. nih.govrsc.orgnih.gov These methods often serve as the foundation for the synthesis of various indole-based compounds, including 1H-Indole-4-carboxamide. Some of the classical and widely used indole syntheses that can be adapted for this purpose include:

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. By selecting appropriately substituted starting materials, this method can be used to generate a variety of substituted indoles. A palladium-catalyzed variation of the Fischer indole synthesis has also been developed. acs.org

Bartoli Indole Synthesis: This reaction is particularly useful for the synthesis of 7-substituted indoles and involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. youtube.com

Gassman Indole Synthesis: This method provides a route to indoles from anilines and a β-ketoester. youtube.com

Larock Indole Synthesis: This palladium-catalyzed reaction involves the coupling of an ortho-haloaniline with an alkyne, providing a versatile route to polysubstituted indoles. youtube.com

The choice of a specific indole synthesis often depends on the desired substitution pattern on the indole ring and the availability of starting materials.

Introduction of the Carboxamide Functional Group

Once the indole ring is formed, or during its construction, the carboxamide group needs to be introduced. There are several general methods to achieve this:

From a Carboxylic Acid: A common approach is the conversion of an indole carboxylic acid to the corresponding carboxamide. nih.gov This is typically achieved by activating the carboxylic acid with a coupling agent, followed by reaction with an amine. nih.govnih.gov

Hydrolysis of a Nitrile: An alternative route involves the hydrolysis of an indole nitrile (cyanide) to the corresponding carboxylic acid, which can then be converted to the carboxamide. libretexts.org The nitrile group can be introduced via a Sandmeyer reaction on an aminoindole or by nucleophilic substitution on a haloindole.

Carbonylation Reactions: Palladium-catalyzed carbonylation of a haloindole in the presence of an amine can directly yield the indole carboxamide. acs.org This method offers a direct route to the desired product.

Coupling Reactions and Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound. researchgate.net This transformation is typically achieved by coupling an indole-4-carboxylic acid with an appropriate amine. A wide array of coupling reagents has been developed to facilitate this reaction, each with its own advantages and substrate scope. nih.govnih.govresearchgate.netnih.gov

Commonly used coupling reagents include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govnih.gov

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are powerful activating agents. nih.gov

Uronium/Thiouronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are also widely employed for efficient amide bond formation. nih.govnih.gov

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates. nih.gov Recently, a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been developed for the efficient formation of amide bonds with less reactive nitrogen-containing heterocycles like indole. asiaresearchnews.com

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Reference(s) |

| EDC | HOBt, DMAP | DMF, CH2Cl2 | nih.govnih.gov |

| BOP | Triethylamine | DMF | nih.gov |

| HBTU/HATU | DIPEA | DMF | nih.govnih.gov |

| CDI | Hydrazine (B178648) hydrate | Not specified | nih.gov |

| DMAPO | Boc2O | Not specified | asiaresearchnews.com |

Specific Synthetic Routes for this compound and its Derivatives

Beyond the general strategies, specific and often more elaborate synthetic routes have been developed to access this compound and its structurally diverse derivatives. These routes can involve palladium-catalyzed cross-coupling reactions or multi-step organic synthesis protocols.

Palladium-Catalyzed Reductive N-Heteroannulation Approaches

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and they have been applied to the synthesis of indole derivatives. A notable example is the palladium-catalyzed heteroannulation of indole-1-carboxamides with other molecules. nih.gov While this specific reference details the reaction with fullerene, the underlying principle of palladium-catalyzed C-H activation and subsequent cyclization can be adapted for the synthesis of various fused indole systems. nih.gov Such strategies can offer efficient and regioselective access to complex indole derivatives that might be challenging to obtain through traditional methods.

Multistep Organic Synthesis Protocols

The synthesis of many biologically active this compound derivatives often requires multi-step reaction sequences. youtube.comyoutube.com These protocols allow for the precise installation of various functional groups and the construction of complex molecular architectures.

An illustrative example is the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase, where 6-bromoindole (B116670) serves as a key building block. The synthesis involves the assembly of different residues at the nitrogen atom of the indole core or substitution of the bromine atom via Pd-catalyzed cross-coupling reactions. nih.gov Another multi-step synthesis involved a modified Friedel-Crafts acylation to achieve selective ortho-benzoylation, followed by a one-pot/two-step reaction to form the carbaboranyl-substituted indoles. nih.gov

These multi-step syntheses often involve a combination of the general strategies mentioned earlier, such as indole ring formation, functional group interconversions, and coupling reactions, to achieve the final target molecule. The development of these protocols is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. nih.gov

| Starting Material | Key Reaction(s) | Product Type | Reference(s) |

| 6-Bromoindole | N-alkylation, amide coupling, Pd-catalyzed cross-coupling | bCSE inhibitors | nih.gov |

| 2-Amino-4'-methylsulfonylbenzophenone | Friedel-Crafts acylation, McMurry reaction | Carbaboranyl-substituted indoles | nih.gov |

| o-Tolualdehyde | Hemetsberger indole synthesis | 4-Substituted indoles | acs.org |

Derivatization from 1H-Indole-4-carboxylic Acid Intermediates

The primary and most direct route to a diverse array of this compound derivatives is through the coupling of 1H-indole-4-carboxylic acid with a variety of amine-containing fragments. This method offers a convergent and flexible approach to building molecular complexity. The general transformation involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Standard amide coupling reactions are routinely employed for this purpose. nih.gov These reactions typically involve the use of a coupling agent to form a highly reactive intermediate that is then readily converted to the corresponding amide upon reaction with an amine. Common coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.govnih.gov The choice of solvent and base is also critical, with dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA) being frequently utilized. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then reacts with the desired amine. This two-step process, while less atom-economical, can be effective for less reactive amines.

The versatility of this approach is demonstrated by the wide range of amines that can be incorporated, leading to a vast library of this compound derivatives with varying physicochemical properties and biological activities. For instance, in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, two new series of this compound derivatives were synthesized using this fundamental amide coupling strategy. researchgate.net

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Typical Base |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA (N,N-Diisopropylethylamine) |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Triethylamine |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA |

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are often guided by a structure-based approach, where knowledge of the target's binding site informs the chemical modifications. The goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Structural Modifications of the Indole Nucleus

The indole nucleus of this compound offers several positions for substitution, allowing for fine-tuning of the molecule's properties. While the carboxamide at the 4-position is the defining feature, modifications at other positions of the indole ring can significantly impact biological activity.

For example, in the context of indole-2-carboxamides, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for anti-tubercular activity. nih.gov This suggests that exploring substitutions at analogous positions on the this compound scaffold could be a fruitful strategy. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced to modulate the electronic properties of the indole ring, which can influence binding interactions with the target protein. For instance, studies on indole-2-carboxamides showed that small, aliphatic EDGs at the 5'-position were favored for potency, whereas EWGs like halogens were detrimental. acs.org

Substituent Effects on the Carboxamide Nitrogen and Peripheral Moieties

In the development of PARP-1 inhibitors, different heterocyclic moieties were introduced via a linker to the 1H-indazole-3-carboxamide scaffold, a close structural analog of this compound. nih.gov This strategy led to a significant enhancement in inhibitory activity. This highlights the importance of the peripheral group in establishing key interactions within the target's binding pocket. The introduction of piperazine (B1678402) moieties, for instance, can improve solubility and provide a handle for further functionalization. acs.org

Rational Design Principles for Optimized Analogs

The rational design of optimized this compound analogs often relies on a deep understanding of the target enzyme's structure and the key interactions required for inhibition. A prime example is the development of potent PARP-1 inhibitors based on the this compound scaffold. researchgate.net

The design strategy for these inhibitors involves mimicking the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The carboxamide group of the this compound is crucial as it forms key hydrogen bonds with amino acid residues (specifically Gly863 and Ser904) in the catalytic domain of PARP-1. rsc.org

Structure-based design can guide the introduction of specific substituents to exploit unique features of the target's binding site. For instance, in the design of selective PARP4 inhibitors, substituents were added to a quinazolin-4(3H)-one scaffold to interact with a specific threonine residue in the nicotinamide sub-pocket. A similar approach can be applied to the this compound scaffold to achieve selectivity for different PARP family members or other target enzymes.

The optimization process often involves an iterative cycle of design, synthesis, and biological evaluation. This allows for the systematic exploration of structure-activity relationships (SAR) and the identification of compounds with improved potency and drug-like properties. A study on this compound derivatives as PARP-1 inhibitors identified a compound, LX15, with superior potency against both the enzyme and BRCA1 deficient cells. researchgate.net This success underscores the power of rational design in developing highly effective and selective therapeutic agents.

Biological Activity and Pharmacological Potential of 1h Indole 4 Carboxamide Analogs

Antineoplastic Activity

1H-Indole-4-carboxamide analogs have demonstrated notable potential as anticancer agents. Their activity spans from inhibiting the growth of various cancer cell lines to enhancing the efficacy of existing chemotherapy drugs.

Antiproliferative Effects on Human Cancer Cell Lines

Studies have shown that certain indole-carboxamide derivatives exhibit significant antiproliferative effects against a panel of human cancer cell lines. For instance, some indole-aryl amide derivatives have been tested for their in-vitro cytotoxicity against HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6 cells, with some compounds showing good activity. nih.gov One particular compound demonstrated noteworthy selectivity towards the malignant colonic cell line HT29, without affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov

Similarly, certain indole-isatin molecular hybrids have shown in-vitro antiproliferative activity ranging from 22.6–97.8% against A-549 (lung), HT-29 (colon), and ZR-75 (breast) human cancer cell lines. nih.gov Two compounds, in particular, were found to be four to five times more potent than the reference drug sunitinib. nih.gov One of these compounds was found to lengthen the G1 phase and reduce the S and G2/M phases of the cell cycle. nih.gov

The table below summarizes the antiproliferative activity of selected this compound analogs on various cancer cell lines.

| Compound Type | Cell Line | Effect | Reference |

| Indole-aryl amide | HT29 (Colon) | Selective cytotoxicity, G1 phase arrest, apoptosis | nih.gov |

| Indole-isatin hybrid | A-549 (Lung) | Antiproliferative activity | nih.gov |

| Indole-isatin hybrid | HT-29 (Colon) | Antiproliferative activity | nih.gov |

| Indole-isatin hybrid | ZR-75 (Breast) | Antiproliferative activity | nih.gov |

Synergistic Effects with Established Chemotherapeutic Agents

A significant finding in the study of this compound analogs is their ability to work in synergy with existing chemotherapeutic agents, such as temozolomide (B1682018). Temozolomide is a standard treatment for glioblastoma, an aggressive brain tumor. nih.gov However, its effectiveness can be limited. nih.gov

Research has shown that combining certain natural compounds with temozolomide can enhance its antitumor activity. For example, a natural compound, icariin, has been shown to potentiate the anti-tumor effects of temozolomide in glioblastoma cell lines, in part by inhibiting NF-κB activity. nih.gov Another study demonstrated that combining temozolomide with doxorubicin (B1662922) resulted in a synergistic inhibition of brain cancer cells, including those resistant to temozolomide. nih.gov This combination enhanced the uptake of doxorubicin and induced higher rates of apoptosis in temozolomide-resistant cells. nih.gov These findings suggest that this compound analogs could potentially be used as chemosensitizing agents to improve the efficacy of current cancer therapies. nih.gov

Antimycobacterial Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, exacerbated by the rise of drug-resistant strains. nih.govnih.gov Indole-4-carboxamides have been identified as a promising class of compounds with potent activity against this bacterium.

Inhibition of Mycobacterium tuberculosis Growth

Several studies have highlighted the potent antimycobacterial properties of indole-4-carboxamide derivatives. A series of these compounds demonstrated strong activity, inhibiting the growth of both M. tuberculosis and M. bovis BCG at low micromolar concentrations in laboratory settings. nih.gov The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a likely target for some indole-2-carboxamides. rsc.orgacs.org

Rational design and synthesis have led to the development of indoleamide analogues with high activity against drug-sensitive M. tuberculosis strains and minimal cytotoxicity to mammalian cells. rsc.org Some of these compounds also retained high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org

The table below presents the antimycobacterial activity of selected indole-carboxamide derivatives.

| Compound Series | Target Organism | Activity | Reference |

| Indole-4-carboxamides | M. tuberculosis, M. bovis BCG | Growth inhibition at low μM concentrations | nih.gov |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | M. tuberculosis | Potent anti-TB agent (MIC = 0.012 μM) | rsc.org |

| Naphthamide derivatives | Drug-sensitive M. tuberculosis | High activity (MIC: 6.55, 7.11 μM) | rsc.org |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | Drug-sensitive, MDR, and XDR M. tuberculosis | Excellent activity (MIC = 0.012 μM) | acs.org |

Mechanisms of Resistance in Mycobacterium tuberculosis to Indole-4-carboxamides

Understanding the mechanisms by which M. tuberculosis develops resistance to indole-4-carboxamides is crucial for the long-term viability of these compounds as therapeutic agents. Research has shown that these compounds act as prodrugs, being hydrolyzed by an intracellular amidase in M. tuberculosis to release 4-aminoindole (B1269813). nih.govnih.gov This active metabolite is then converted into a toxic compound by the tryptophan synthase enzyme. nih.gov

M. tuberculosis can acquire resistance to these compounds through three primary mechanisms: nih.govnih.gov

Decreased Drug Metabolism: Loss-of-function mutations in the amidase enzyme prevent the conversion of the prodrug into its active form. nih.govnih.gov

Increased Tryptophan Biosynthesis: Mutations in the anthranilate synthase (TrpE) enzyme lead to a loss of allosteric feedback inhibition, resulting in an increased production of tryptophan precursors that can outcompete the toxic metabolite. nih.govnih.gov

Altered Tryptophan Synthase: Mutations in the tryptophan synthase (TrpAB) enzyme reduce the incorporation of 4-aminoindole, thereby decreasing the production of the toxic 4-aminotryptophan. nih.govnih.gov

Antiviral Activity

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous pharmacologically active compounds, including antiviral agents. nih.govfrontiersin.org Analogs of this compound have been investigated for their potential to combat a variety of viral infections.

Research has shown that certain indolylthiosemicarbazides exhibit significant antiviral activity, particularly against Coxsackie B4 virus, with EC50 values in the low microgram per milliliter range. nih.gov The free thiosemicarbazide (B42300) moiety appears to be critical for this activity, as its cyclization into a 4-thiazolidinone (B1220212) ring results in a loss of antiviral effect. nih.gov

Furthermore, a novel indole-type compound has demonstrated an antiviral effect against the SARS-CoV-2 virus in vitro. actanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. actanaturae.ru In silico studies have also identified indole-like compounds with potential activity against the Dengue virus by targeting the NS5 protein, which is involved in viral genome replication. researchgate.net

| Compound Type | Virus | Activity | Reference |

| Indolylthiosemicarbazides | Coxsackie B4 virus | EC50 values of 0.4–2.1 μg/mL | nih.gov |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of replication at 52.0 μM | actanaturae.ru |

| Indole-like compound (M78) | Dengue virus (DENV-2) | Reduced NS5 protein expression by 70% | researchgate.net |

Anti-inflammatory Activity

Indole derivatives are recognized as an important scaffold in medicinal chemistry, with many possessing significant pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. nih.govtandfonline.com The development of indole-based compounds continues to be an active area of research for new anti-inflammatory agents. tandfonline.com

Analogs of 1H-indole-carboxamide exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that these compounds can interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the production of pro-inflammatory mediators. tandfonline.comnih.govnih.gov

An indole-2-carboxamide derivative known as LG4 was found to alleviate diabetic kidney disease by inhibiting inflammation. tandfonline.comnih.gov Mechanistically, LG4 directly binds to and reduces the phosphorylation of JNK and ERK, two kinases in the MAPK pathway. nih.gov This inhibition prevents the subsequent activation of NF-κB, thereby reducing the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6. tandfonline.comnih.gov

In another study, a synthetic derivative of ursolic acid featuring an indole ring and an amide group, UA-1 , demonstrated potent anti-inflammatory activity. nih.gov This compound significantly reduced the levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). nih.gov It was also shown to downregulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylated (active) form of the NF-κB p65 subunit. nih.gov These findings highlight the ability of indole carboxamide analogs to control inflammation by targeting critical signaling cascades like MAPK and NF-κB.

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov Indole-based structures, including analogs of 1H-indole-carboxamide, have been developed as potent COX inhibitors, with a particular focus on achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects. nih.govnih.gov

Research has led to the synthesis of indole derivatives with significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov For example, a synthesized indole hydrazide derivative, compound S3 , was found to selectively inhibit COX-2 expression, and molecular docking studies confirmed its potential to bind effectively within the COX-2 active site. nih.gov Amide derivatives of indomethacin, a well-known indole-based NSAID, have also been identified as slow, tight-binding, and selective inhibitors of human COX-2. nih.gov

Furthermore, novel N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their COX inhibitory effects. tandfonline.com Among these, compounds 4e and 5d were identified as having high anti-inflammatory activity, which was attributed to their dual inhibition of COX-2 and 5-lipoxygenase (5-LOX). tandfonline.com The ability of these indole carboxamide analogs to selectively target COX-2 underscores their therapeutic potential as safer anti-inflammatory agents. nih.gov

Other Therapeutic Potentials

The indole scaffold is a versatile structural motif that has been extensively explored for the development of agents with broad-spectrum antimicrobial properties. nih.govcardiff.ac.uk Derivatives of indole carboxamide have demonstrated significant activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net

In vitro screening of various indole carboxamide derivatives revealed potent antibacterial activity. nih.gov One study found that all tested compounds were as active as the standard antibiotic ampicillin (B1664943) against Staphylococcus aureus. nih.gov Indole carboxamide derivatives substituted at the 3-position showed notable inhibition of Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be 20 to 100 times lower than those of the standard drugs ciprofloxacin (B1669076) and ampicillin against S. aureus, B. subtilis, and Escherichia coli. nih.gov Another report highlighted that certain 5-substituted indole-2-carboxamide derivatives displayed maximum antibacterial activity with MIC values in the range of 0.12–6.25 µg/mL against pathogenic bacteria like Klebsiella pneumoniae and E. coli. nih.gov

In the realm of antifungal activity, indole carboxamide derivatives were found to be more potent against Candida albicans than their propanamide counterparts. nih.gov The MIC values indicated that these compounds are effective inhibitors of C. albicans. nih.gov Further studies on indole derivatives incorporating other heterocyclic rings, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), showed a broad spectrum of activity against pathogens including S. aureus, E. coli, and C. albicans, with MIC values ranging from 3.125 to 50 µg/mL. researchgate.net A specific indole derivative containing a 1,3,4-thiadiazole moiety, Z2 , exhibited powerful antifungal activity against the plant pathogen Botrytis cinerea, with an EC₅₀ value of 2.7 μg/mL. acs.org

Table 3: Antimicrobial Activity of Indole Derivatives

| Derivative Class | Target Organism(s) | Activity Metric | Result |

|---|---|---|---|

| Indole Carboxamides | S. aureus, B. subtilis, E. coli | MIC | 20-100x lower than ciprofloxacin/ampicillin |

| 5-Substituted Indole-2-carboxamides | K. pneumoniae, E. coli | MIC | 0.12–6.25 µg/mL |

| Indole-Triazole/Thiadiazole Hybrids | S. aureus, E. coli, C. albicans | MIC | 3.125-50 µg/mL |

| Indole-Thiadiazole (Z2) | Botrytis cinerea | EC₅₀ | 2.7 μg/mL |

Antiplatelet Aggregation Effects

The aggregation of platelets is a critical factor in the development of thrombotic disorders. nih.govnih.gov Consequently, antiplatelet agents are essential for the prevention and treatment of arterial thrombosis. nih.govnih.gov The indole nucleus is a structural motif that has demonstrated antiplatelet aggregation activity, making it a focus for the design of new therapeutic agents. nih.govresearchgate.net Researchers have synthesized and evaluated various indole derivatives for their ability to inhibit platelet aggregation induced by different agonists like adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govnih.gov

In one line of research, a series of N-substituted indole carbohydrazide (B1668358) derivatives were synthesized and tested for their anti-platelet aggregation capabilities. nih.govnih.gov The synthesis involved reacting methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate with hydrazine (B178648) monohydrate, followed by aldol (B89426) condensation with aromatic aldehydes to produce indole acylhydrazone derivatives. nih.govnih.gov Among the synthesized compounds, certain derivatives of 2-substituted and 3-substituted indoles showed significant inhibitory effects on platelet aggregation. nih.govnih.gov Specifically, compounds 6g and 6h (2-substituted indoles) exhibited 100% inhibition of platelet aggregation induced by AA and collagen, respectively. nih.govresearchgate.net In the 3-substituted indole series, compound 3m also showed 100% inhibition against collagen-induced aggregation, while compounds 3f and 3i resulted in 97% inhibition against aggregation induced by AA and collagen, respectively. nih.govresearchgate.net The antiplatelet activity of these N-acylhydrazones is thought to be related to the modulation of the arachidonic acid cascade enzymes. nih.gov

Another study focused on 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamide derivatives. These compounds were identified as antiplatelet agents, with their mechanism of action varying based on slight structural modifications. nih.gov For instance, the carboxamide derivative 6c was found to have ADP antagonistic properties. nih.gov This highlights that the indole carboxamide scaffold and its analogs can be tailored to target different pathways involved in platelet aggregation.

Table 1: Antiplatelet Aggregation Activity of Selected Indole Analogs

| Compound | Inducer | % Inhibition / IC₅₀ | Source Citation |

| 6g (2-substituted indole) | Arachidonic Acid (AA) | 100% | nih.gov, researchgate.net |

| 6h (2-substituted indole) | Collagen | 100% | nih.gov, researchgate.net |

| 3m (3-substituted indole) | Collagen | 100% | nih.gov, researchgate.net |

| 3f (3-substituted indole) | Arachidonic Acid (AA) | 97% | nih.gov, researchgate.net |

| 3i (3-substituted indole) | Collagen | 97% | nih.gov, researchgate.net |

| 6c (imidazole-4-carboxamide) | ADP | IC₅₀ = 2 µM | nih.gov |

Potential in Neurodegenerative Disease Modulation

The indole scaffold is a "privileged" structure in medicinal chemistry due to its presence in various bioactive compounds and its ability to interact with multiple biological targets. nih.govnih.gov This versatility has led to the exploration of indole derivatives, including those related to this compound, as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov A key strategy in this area is the development of inhibitors for monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. nih.govnih.gov

Research into indole-5,6-dicarbonitrile derivatives has revealed potent inhibitors of both MAO-A and MAO-B. nih.gov For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to be a potent, reversible, and competitive inhibitor of both MAO isoforms, with IC₅₀ values of 0.014μM for MAO-A and 0.017μM for MAO-B. nih.gov Structure-activity relationship studies showed that modifications, such as methylating the indole nitrogen, could eliminate MAO-B inhibition, demonstrating the tunability of these compounds. nih.gov Further studies on related pyrrolo[3,4-f]indole-5,7-dione derivatives also identified potent MAO inhibitors, such as compound 4g for MAO-A (IC₅₀ = 0.250 μM) and 4d for MAO-B (IC₅₀ = 0.581 μM). nih.gov Such MAO inhibitors are being investigated as potential treatments for Parkinson's disease, depression, and Alzheimer's disease. nih.gov

In the context of Alzheimer's disease, a multifactorial condition, medicinal chemists are designing multi-target-directed ligands (MTDLs). nih.gov The indole moiety is a popular component in these designs due to its neuroprotective properties. nih.gov One approach has been the creation of rivastigmine-indole (RIV-IND) hybrids. nih.gov These molecules combine the pharmacophore of the Alzheimer's drug rivastigmine (B141) with an indole structure. nih.gov For instance, compounds like 3-[(1H-indole-2-carboxamido)phenyl]ethyl(methyl)carbamate (5a1) and 3-((1H-indole-2-carboxamido)methyl)phenyl ethylmethylcarbamate (5b1) have been synthesized as part of this strategy to address the complex pathophysiology of Alzheimer's disease. nih.gov

Table 2: Activity of Indole Analogs in Neurodegenerative Disease Models

| Compound | Target | Activity (IC₅₀) | Potential Application | Source Citation |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 µM | Parkinson's, Depression, Alzheimer's | nih.gov |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 µM | Parkinson's, Depression, Alzheimer's | nih.gov |

| 4g (pyrrolo[3,4-f]indole-5,7-dione derivative) | MAO-A | 0.250 µM | Parkinson's, Depression, Alzheimer's | nih.gov |

| 4d (pyrrolo[3,4-f]indole-5,7-dione derivative) | MAO-B | 0.581 µM | Parkinson's, Depression, Alzheimer's | nih.gov |

| 5a1 (RIV-IND Hybrid) | Multiple (designed) | Synthesis reported | Alzheimer's Disease | nih.gov |

| 5b1 (RIV-IND Hybrid) | Multiple (designed) | Synthesis reported | Alzheimer's Disease | nih.gov |

Molecular Mechanisms of Action of 1h Indole 4 Carboxamide

Enzyme Inhibition Profiles

The 1H-indole-4-carboxamide structure has been identified as a potent pharmacophore, a key structural component responsible for a drug's biological activity. Its derivatives have been shown to inhibit a range of enzymes through various molecular interactions.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Derivatives of this compound have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). This enzyme is a crucial component of the cellular machinery for DNA repair.

PARP-1 plays a significant role in multiple DNA repair pathways, including base excision repair (BER). uni.lu The enzyme acts as a sensor for DNA damage, particularly single-strand breaks (SSBs), binding to these sites and recruiting other repair proteins. uni.lu PARP-1 inhibitors, including derivatives of this compound, function by binding to the catalytic pocket of the enzyme. uni.lu This not only interferes with its ability to synthesize poly(ADP-ribose) chains but can also "trap" or "freeze" the PARP-1 protein at the site of the DNA damage. uni.luexlibrisgroup.com This action effectively blocks the BER pathway at an intermediate stage, preventing the successful repair of SSBs. exlibrisgroup.com The persistence of these unrepaired SSBs can lead to more severe forms of DNA damage.

When DNA replication forks encounter the stalled BER intermediates where inhibited PARP-1 is trapped, they can collapse. exlibrisgroup.com This process leads to the formation of more cytotoxic DNA double-strand breaks (DSBs). exlibrisgroup.com In cells with deficiencies in other repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of these DSBs cannot be efficiently resolved, leading to cell death—a concept known as synthetic lethality. uni.lu Mechanistic studies on this compound derivatives have confirmed that their inhibition of PARP-1 leads to a significant accumulation of DNA double-strand breaks and impairs cell-cycle progression, particularly in cells with pre-existing DNA repair deficiencies.

| Enzyme Target | Mechanism of Inhibition | Consequence of Inhibition |

| PARP-1 | Trapping of the enzyme on DNA at sites of single-strand breaks, blocking the Base Excision Repair (BER) pathway. exlibrisgroup.com | Accumulation of unrepaired single-strand breaks, leading to the formation of DNA double-strand breaks during replication. exlibrisgroup.com |

Amidase-Mediated Prodrug Activation in Mycobacterium tuberculosis

In the context of infectious diseases, indole-4-carboxamides have shown potent activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govnih.gov This activity is not due to direct enzyme inhibition by the parent compound but rather through its conversion into a toxic metabolite.

The series of indole-4-carboxamides act as prodrugs. nih.gov Within the mycobacterium, they are hydrolyzed by a specific amidase, identified as AmiC. nih.gov This enzymatic cleavage liberates 4-aminoindole (B1269813). nih.govnih.gov The resulting 4-aminoindole is then used as a substrate by the bacterial enzyme tryptophan synthase. nih.gov This leads to the production of 4-amino-L-tryptophan, a toxic antimetabolite that poisons cellular metabolism, thereby inhibiting bacterial growth. nih.gov Mtb can develop resistance to these compounds through loss-of-function mutations in the amiC gene, which prevents the hydrolysis of the prodrug and the release of the toxic 4-aminoindole. nih.gov

| Organism | Mechanism of Action | Activating Enzyme | Resulting Metabolite |

| Mycobacterium tuberculosis | Prodrug activation via hydrolysis. nih.gov | Amidase (AmiC). nih.gov | 4-aminoindole, which is converted to the toxic antimetabolite 4-amino-L-tryptophan. nih.gov |

Tryptophan Dioxygenase (TDO) Inhibition

Tryptophan 2,3-dioxygenase (TDO) is another enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism, which has been identified as a therapeutic target, particularly in cancer immunotherapy. nih.gov The indole (B1671886) structure is a common feature in molecules designed to inhibit TDO and the related enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov However, based on the available scientific literature, there is no specific data confirming the direct inhibitory activity of the parent compound this compound against Tryptophan Dioxygenase. Research in this area has focused on more complex indole derivatives. nih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain that breaks down neurotransmitters like dopamine (B1211576). nih.gov Its inhibition can increase dopamine availability, making it a target for managing neurodegenerative conditions. nih.gov While the indole moiety is a known pharmacophore in the design of MAO-B inhibitors, the scientific literature primarily details the activity of derivatives of the core indole-carboxamide structure rather than the parent compound itself. nih.govnih.gov Studies have successfully developed potent and selective MAO-B inhibitors based on N-substituted indole-5-carboxamide and other related structures. nih.gov These findings highlight the potential of the indole-carboxamide scaffold, but specific data on the MAO-B inhibitory activity of this compound is not documented in the reviewed sources.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, BRAFV600E)

While direct studies on this compound as a tyrosine kinase inhibitor are not extensively documented, the broader indole nucleus is a well-established pharmacophore in the design of inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and BRAFV600E.

Research into related indole derivatives has shown significant potential. For instance, certain indole-based compounds have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. nih.govnih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. nih.gov Structure-activity relationship (SAR) studies on some indole derivatives have highlighted that substitutions on the indole ring can significantly influence inhibitory potency against VEGFR-2. nih.gov For example, the introduction of a fluorine atom at the 4-position of the indole ring in some series has been shown to be beneficial for VEGFR-2 inhibitory activity. nih.gov

Similarly, the combination of BRAF inhibitors, such as vemurafenib, with EGFR inhibitors has demonstrated clinical efficacy in treating BRAFV600E-mutant metastatic colorectal cancer. acs.org Vemurafenib itself, while not an indole-4-carboxamide, underscores the importance of targeting this specific mutated kinase. nih.gov The development of indole-containing compounds as selective BRAF inhibitors remains an active area of research. nih.gov The rationale for dual EGFR/BRAF inhibition stems from the feedback activation of EGFR that occurs in response to BRAF inhibition in colorectal cancer cells. acs.org Although specific data for this compound is pending, its structural similarity to other kinase-inhibiting scaffolds suggests it could be a valuable starting point for designing novel tyrosine kinase inhibitors.

Table 1: Examples of Indole-Based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase | Mechanism of Action | Reference |

| Indole Derivatives | VEGFR-2 | ATP-competitive inhibition, blocking angiogenesis. | nih.govnih.gov |

| Vemurafenib (Non-indole) | BRAFV600E | Selective inhibition of the mutated BRAF kinase. | nih.gov |

| Erlotinib (Non-indole) | EGFR | Inhibition of the EGFR tyrosine kinase. | acs.org |

Tubulin Polymerization Inhibition

The indole scaffold is a key component of many compounds that inhibit tubulin polymerization, a critical process for cell division, making it a prime target for anticancer drug development. nih.govnih.gov These inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.gov They often bind to the colchicine-binding site on β-tubulin. nih.govnih.gov

While direct studies on this compound are limited, extensive research on other indole isomers, such as those derived from indole-3-carbohydrazide, has yielded potent tubulin polymerization inhibitors. nih.gov For instance, a series of indole/1,2,4-triazole (B32235) hybrids has been synthesized and shown to act as tubulin polymerization inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net In these hybrids, the indole ring typically serves as a key structural motif that interacts with the colchicine (B1669291) binding site. nih.gov SAR studies have revealed that the nature and position of substituents on the indole ring are critical for activity. nih.gov

The general mechanism involves the indole-based compound binding to the colchicine site on tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis. researchgate.net Given the established role of the indole nucleus in tubulin binding, the this compound scaffold represents a viable candidate for the development of new tubulin polymerization inhibitors.

Table 2: Indole-Based Tubulin Polymerization Inhibitors

| Compound Series | Key Structural Features | Biological Effect | Reference |

| Indole/1,2,4-triazole hybrids | Indole ring, 1,2,4-triazole linker | Inhibition of tubulin polymerization, G2/M cell cycle arrest | nih.govresearchgate.net |

| Fused indole derivatives | Rigidified ring structure | Potent inhibition of tubulin polymerization | nih.gov |

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in cells, crucial for maintaining redox homeostasis. nih.govmdpi.com Cancer cells often have elevated levels of TrxR, which helps them to cope with increased oxidative stress. nih.govmdpi.com Therefore, inhibiting TrxR is a promising strategy for cancer therapy, as it can lead to an accumulation of reactive oxygen species (ROS) and induce apoptosis. nih.gov

Currently, there is a lack of specific research on this compound as a TrxR inhibitor. However, the search for novel, potent, and selective TrxR inhibitors is an active field of research. nih.govnih.gov Many TrxR inhibitors are electrophilic molecules that can covalently react with the active site selenocysteine (B57510) or cysteine residues of the enzyme. nih.gov For example, certain organoarsenical compounds and Michael acceptors have been shown to be potent TrxR inhibitors. nih.govnih.gov

While direct evidence is absent for the this compound scaffold, the reactivity of the indole ring and the potential for introducing electrophilic groups onto the molecule suggest that derivatives of this compound could be designed to target TrxR. Future studies would be needed to explore this potential mechanism of action.

Inhibition of HIV-1 Glycoprotein 41 (gp41) Fusion

The HIV-1 envelope glycoprotein, gp41, plays a critical role in the fusion of the viral and host cell membranes, an essential step for viral entry. nih.govnih.gov Gp41 undergoes a conformational change that leads to the formation of a six-helix bundle, which brings the two membranes into close proximity for fusion. nih.govnih.gov Small molecules that can bind to gp41 and disrupt this process are valuable as HIV fusion inhibitors. nih.govelectronicsandbooks.com

The indole scaffold has been identified as a promising starting point for the design of small-molecule gp41 fusion inhibitors. nih.gov Researchers have developed a series of indole-based compounds that target a hydrophobic pocket on the surface of the gp41 N-heptad repeat. nih.gov Binding of these inhibitors to this pocket prevents the formation of the six-helix bundle, thereby inhibiting membrane fusion and viral replication. nih.gov

Docking studies have shown that these indole compounds can flexibly adapt to the contours of the gp41 hydrophobic pocket. nih.gov The most active compounds in these series have demonstrated sub-micromolar efficacy in inhibiting cell-cell fusion and viral replication. nih.gov Although these studies did not specifically investigate this compound, the proven principle of using the indole core to target gp41 suggests that the this compound structure could be a viable backbone for the development of novel HIV fusion inhibitors. nih.govresearchgate.net

Receptor Modulation and Ligand Binding

Histamine (B1213489) H4 Receptor (H4R) Antagonism and Ligand Interactions

The histamine H4 receptor (H4R) is primarily expressed on cells of the immune system and is involved in inflammatory responses and pruritus. nih.govnih.gov As such, H4R antagonists are being investigated as potential treatments for inflammatory conditions like allergic dermatitis. nih.gov

A series of indolecarboxamide derivatives has been synthesized and evaluated as H4R ligands, revealing a detailed structure-activity relationship (SAR). nih.gov These studies have shown that the indolecarboxamide scaffold is a robust platform for developing potent H4R antagonists. The research highlighted that specific substitutions on the indole ring and the carboxamide nitrogen are crucial for high affinity and antagonist activity. nih.gov

While the published SAR focuses on derivatives of other indolecarboxamide isomers, the data provides valuable insights into the potential receptor-ligand interactions. nih.gov The indole core likely engages in hydrophobic and/or hydrogen bonding interactions within the H4R binding pocket. The carboxamide group is a key hydrogen bond donor/acceptor. The SAR studies of related indolecarboxamides allow for the prediction that this compound derivatives could also act as H4R antagonists, though this would require experimental validation.

Table 3: Structure-Activity Relationship (SAR) Insights for Indolecarboxamide-based H4R Antagonists

| Molecular Region | Favorable Substitutions/Features | Inferred Interaction | Reference |

| Indole Ring | Halogen substitutions | Enhances binding affinity | nih.gov |

| Carboxamide Linker | Maintained as a key structural element | Hydrogen bonding with receptor residues | nih.gov |

| Amine Moiety | Varies, often a piperazine (B1678402) or related ring | Occupies a specific sub-pocket of the receptor | nih.gov |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is widely expressed in the central nervous system and is a key component of the endocannabinoid system. nih.govnih.gov Direct activation of CB1 by orthosteric agonists can lead to undesirable psychoactive side effects. nih.gov Allosteric modulators, which bind to a site distinct from the orthosteric ligand binding site, offer a more nuanced approach to modulating CB1 activity and are a promising therapeutic strategy. nih.govmdpi.com

Extensive research has identified indole-2-carboxamides as a major class of CB1 allosteric modulators. nih.govnih.govrti.org These compounds can act as either positive allosteric modulators (PAMs), which enhance the effect of orthosteric agonists, or negative allosteric modulators (NAMs), which reduce their effect. acs.orgnih.gov Some indole-based compounds have also been shown to act as allosteric agonists, activating the receptor in the absence of an orthosteric ligand. acs.org

SAR studies on indole-2-carboxamides have shown that the nature of the substituents at the C3 and C5 positions of the indole ring, as well as the N-alkyl substituent on the carboxamide, significantly influences the allosteric activity. nih.gov For example, one study identified a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, with a high binding cooperativity factor. nih.gov While these findings are for the indole-2-carboxamide isomer, they strongly suggest that the this compound scaffold also has the potential to be developed into CB1 allosteric modulators. The precise nature of its activity (PAM, NAM, or allosteric agonist) would depend on the specific substitution patterns and would need to be determined experimentally.

Dopamine D2 Receptor (D2R) Negative Allosteric Modulation

Current research has extensively investigated the role of indole carboxamide derivatives as modulators of the dopamine D2 receptor (D2R). Specifically, derivatives of 1H-indole-2-carboxamide have been identified as negative allosteric modulators (NAMs) of the D2R. These compounds bind to a site on the receptor that is different from the primary (orthosteric) binding site for dopamine, and in doing so, they negatively modulate the receptor's activity.

However, a thorough review of the scientific literature reveals a lack of specific research into the activity of This compound as a negative allosteric modulator of the Dopamine D2 Receptor. While the 2-carboxamide (B11827560) isomer has established activity at this target, the same cannot be definitively stated for the 4-carboxamide isomer based on current data.

Androgen Receptor Binding Function 3 (AR BF3) Inhibition

The androgen receptor (AR) is a key target in the treatment of prostate cancer. The binding function 3 (BF3) pocket of the AR is an allosteric site that has been explored for therapeutic intervention. Research has demonstrated that a library of 1H-indole-2-carboxamides act as inhibitors of the AR BF3. nih.govacs.orgresearchgate.net These compounds have shown the ability to inhibit the proliferation of prostate cancer cells, including those resistant to conventional anti-androgen therapies. nih.govacs.org

Despite the promising activity of the 2-carboxamide scaffold, there is no available scientific literature to confirm that This compound functions as an inhibitor of the Androgen Receptor Binding Function 3. The inhibitory activity appears to be specific to the substitution pattern on the indole ring, with current evidence focused on the 2-carboxamide position.

NMDA Receptor Glycine (B1666218) Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its glycine binding site is a key modulatory location. Antagonists at this site can have neuroprotective effects. nih.gov

A comprehensive search of scientific databases indicates that there is no published research demonstrating that This compound acts as an antagonist at the glycine site of the NMDA receptor. The exploration of indole-based compounds for this specific activity is not a prominent area in the current body of scientific literature.

Antimetabolite Functionality (e.g., Tryptophan Antimetabolite)

In the context of infectious diseases, a significant finding has been the role of indole-4-carboxamides as prodrugs of a tryptophan antimetabolite. Research on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, has shown that these compounds can possess potent antitubercular activity.

The mechanism of action involves the intracellular hydrolysis of the indole-4-carboxamide by a bacterial amidase. This enzymatic conversion releases 4-aminoindole , which then acts as a tryptophan antimetabolite. This antimetabolite interferes with the normal biosynthesis of tryptophan, an essential amino acid for the bacterium's survival. Resistance to these compounds in Mycobacterium tuberculosis has been observed to occur through mutations that either decrease the metabolic activation of the prodrug or alter the target pathway of tryptophan biosynthesis.

Cellular Pathway Modulation

The broader class of indole-containing compounds has been widely studied for their ability to modulate various cellular pathways, often in the context of cancer research. These effects are generally attributed to the ability of the indole scaffold to interact with a variety of intracellular targets.

Cell Cycle Progression Impairment

Indole derivatives have been shown to induce cell cycle arrest in various cancer cell lines. This is a key mechanism by which these compounds can inhibit tumor growth. For instance, certain novel indolocarbazoles have been found to abrogate the S and G2 phase checkpoints, particularly in cells with defective p53. nih.gov

However, there is a lack of specific studies focusing on the effect of This compound on cell cycle progression. While the general class of indoles exhibits this activity, the specific action of the 4-carboxamide isomer has not been documented.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Indole compounds, including derivatives of indole-2-carboxamide, have been demonstrated to induce apoptosis in cancer cells. nih.gov This is often achieved through the modulation of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family. nih.gov

As with cell cycle modulation, there is no direct evidence in the current scientific literature to suggest that This compound is an inducer of apoptosis. The pro-apoptotic effects observed with other indole derivatives cannot be directly extrapolated to the 4-carboxamide isomer without specific experimental validation.

Structure Activity Relationship Sar and Computational Studies of 1h Indole 4 Carboxamide

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive QSAR models for indole (B1671886) carboxamide derivatives are developed to forecast the biological activity of novel, unsynthesized compounds. ijpsi.orgiosrjournals.org The process begins with a dataset of compounds with known activities, such as inhibitory concentrations (IC50 values), which are often converted to their logarithmic form (pIC50) for modeling purposes. iosrjournals.orgorientjchem.org Various statistical methods are employed to build these models, including Multiple Linear Regression (MLR), Nonlinear Regression (RNLM), and more advanced machine learning techniques like Artificial Neural Networks (ANN) and Gradient Boosting Regression (GBR). ijpsi.orgresearchgate.net

The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. orientjchem.org For instance, in a study of N-Arylsulfonyl-Indole-2-Carboxamide derivatives, a Gradient Boosting Regression model yielded a high correlation coefficient (R²) of 0.943 for the training set and 0.916 for the test set, indicating a robust and predictive model. researchgate.net The goal is to create a model that can accurately predict the activity of new molecules, thereby prioritizing synthetic efforts on the most promising candidates. ijpsi.org

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of 1H-Indole-4-carboxamide derivatives. These descriptors are numerical representations of the chemical and physical properties of a molecule. researchgate.net They can be categorized based on the dimensionality of the molecular representation (1D, 2D, and 3D). researchgate.net

Studies on related indole carboxamide scaffolds have highlighted several critical descriptors:

Topological and Geometrical Descriptors : These describe the atomic arrangement and shape of the molecule. For example, in a QSAR study on cannabinoid receptor 1 (CB1) modulators, the descriptor RDF55v (Radial Distribution Function - 5.5 / weighted by van der Waals volumes) was found to be inversely correlated with activity, suggesting that the geometry of the molecule is a key determinant of its binding ability. orientjchem.org

Electronic Descriptors : These relate to the distribution of electrons in the molecule. The descriptor maxdO (maximal partial charge for an oxygen atom) was also identified as crucial for CB1 modulation, indicating that the electron density on the carboxamide's carbonyl oxygen plays a significant role in receptor interaction. orientjchem.org

Physicochemical Properties : Descriptors such as molar refractivity (MR) and polarizability (P) have also been shown to correlate with the biological activity of indole derivatives. ijpsi.org

The identification of these descriptors provides a rationale for structural modifications. For example, knowing that a specific charge distribution or molecular shape is favorable for activity allows medicinal chemists to design new derivatives with enhanced properties.

Interactive Data Table: Key Molecular Descriptors in Indole Carboxamide QSAR Studies

| Descriptor Type | Descriptor Name | Influence on Biological Activity | Example Target/Study |

|---|---|---|---|

| Electronic | maxdO | Inversely correlated with activity, indicating the importance of carbonyl oxygen charge. orientjchem.org | Cannabinoid Receptor 1 (CB1) Modulators orientjchem.org |

| Geometrical | RDF55v | Inversely correlated with activity, highlighting the role of molecular geometry. orientjchem.org | Cannabinoid Receptor 1 (CB1) Modulators orientjchem.org |

| Physicochemical | Molar Refractivity (MR) | Correlates with inhibitory activity. ijpsi.org | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors ijpsi.org |

| Physicochemical | Polarizability (P) | Correlates with inhibitory activity. ijpsi.org | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors ijpsi.org |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).

Molecular docking simulations are instrumental in visualizing how this compound derivatives fit into the active site of a target protein. nih.govqub.ac.uk This process has been applied to various targets, including Poly(ADP-ribose) polymerase-1 (PARP-1), serotonin (B10506) receptors, and Mycobacterium membrane protein large (MmpL3). researchgate.netnih.govnih.gov

The simulation predicts the binding pose, or conformation, of the ligand within the protein's binding pocket. nih.gov For example, in studies of indole derivatives targeting serotonin receptors, docking revealed a classical binding pose where the indole moiety penetrates deep into a hydrophobic microdomain of the receptor. nih.gov Similarly, docking of potent indole-2-carboxamide inhibitors into the MmpL3 protein identified specific binding site properties that could be exploited for designing new antitubercular agents. nih.gov These predictions are crucial for understanding the structural basis of inhibition and for the rational design of new, more potent inhibitors. researchgate.netnih.gov

Beyond predicting the binding pose, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding : This is a frequent and crucial interaction for carboxamide-containing compounds. The carboxamide group itself, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is a key player. nih.gov For instance, docking studies of indole derivatives against human liver glycogen (B147801) phosphorylase (HLGP) revealed three key hydrogen bonds: one involving the indole nitrogen with the backbone carbonyl of Glu190, a second between the carboxamide nitrogen and the backbone carbonyl of Thr380, and a third with the side chain of Lys191. nih.gov In serotonin receptors, a conserved aspartic acid residue (Asp 3.32) often forms an electrostatic interaction with a protonatable nitrogen atom in the ligand. nih.gov

Hydrophobic Interactions : The indole ring itself is largely hydrophobic and frequently engages in interactions with hydrophobic amino acid residues in the target's active site. nih.gov Residues such as Trp 6.48, Phe 6.51, and Phe 6.52 are often involved in these interactions within serotonin receptors. nih.gov

Halogen Bonding : When halogen substituents are present on the indole ring, they can form halogen bonds, as seen between a chlorine atom and the side chain of Asn 6.55 in the 5-HT2A receptor. nih.gov

Understanding these specific interactions at an atomic level is fundamental for structure-based drug design, allowing for modifications that can strengthen binding affinity or improve selectivity. researchgate.net

Interactive Data Table: Key Ligand-Receptor Interactions for Indole Derivatives

| Interaction Type | Ligand Moiety | Receptor Residue(s) | Example Target Protein |

|---|---|---|---|

| Hydrogen Bond | Indole N-H | Glu190, Ser 5.43, Thr 3.37 nih.govnih.gov | HLGP, Serotonin Receptors nih.govnih.gov |

| Hydrogen Bond | Carboxamide N-H | Thr380 nih.gov | HLGP nih.gov |

| Electrostatic/Hydrogen Bond | Protonatable Nitrogen | Asp 3.32 nih.gov | Serotonin Receptors nih.gov |

| Hydrophobic Interaction | Indole Ring | Trp 6.48, Phe 6.51, Phe 6.52 nih.gov | Serotonin Receptors nih.gov |

| Halogen Bond | Chlorine atom | Asn 6.55 nih.gov | Serotonin 5-HT2A Receptor nih.gov |

Homology Modeling and Molecular Dynamics Simulations

When an experimental structure of a target protein is unavailable, homology modeling can be used to generate a 3D model based on the known structure of a related protein. nih.gov This approach was utilized to create a model of the Mycobacterium tuberculosis MmpL3 protein, which then served as the basis for docking studies with indole-2-carboxamide inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and behavior over time under simulated physiological conditions. nih.gov MD simulations can reveal how the ligand and protein move and adjust to each other, offering deeper insights than static docking poses. nih.gov For example, MD simulations of indole derivatives bound to serotonin receptors were used to analyze the stability of the ligand within the binding pocket by measuring the root mean square deviation (RMSD) over the simulation time. nih.gov These simulations can also reveal metastable binding states and conformational changes that are not apparent from docking alone, providing a more complete picture of the binding event. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify and optimize novel lead compounds. For derivatives of this compound, these techniques have been employed to explore their potential as therapeutic agents by identifying the key structural features required for biological activity.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For indole-based structures, these models often include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings. nih.govnih.govresearchgate.net The indole nitrogen, for instance, frequently acts as a hydrogen bond donor, while carbonyl groups can serve as acceptors. researchgate.net The development of a pharmacophore model allows for the rapid screening of large virtual libraries of compounds to find those that match the defined features, prioritizing them for further investigation.

Virtual screening strategies have been successfully applied to identify new inhibitors based on indole scaffolds. In one study targeting the immunoproteasome, a virtual screening of a compound library led to the identification of 3-(2-(this compound)ethyl)benzoic acid as a potential inhibitor. nih.gov This highlights how the this compound core can be incorporated into larger structures to target specific biological macromolecules. The process often involves docking these virtual "hits" into the active site of the target protein to predict their binding mode and affinity. nih.govresearchgate.net For a pharmacophore model to be effective, it is typically developed using a set of known active and inactive compounds to ensure it can distinguish between them. nih.govmdpi.com

Table 1: Example of a this compound Derivative Identified Through Virtual Screening

| Compound Name | Target | Activity |

|---|---|---|

| 3-(2-(this compound)ethyl)benzoic acid | Immunoproteasome | 2% inhibition |

Data sourced from a study on new inhibitors of the immunoproteasome. nih.gov

The ultimate goal of these computational methods is to rationally design more potent compounds. For indole-2-carboxamide derivatives, pharmacophore studies have suggested that adding hydrogen bond acceptor or donor groups to the indole nucleus could enhance activity. nih.gov This principle is broadly applicable across different indole isomers, suggesting that similar modifications to the this compound scaffold could be a fruitful area for future research.

In Silico ADMET Prediction for Lead Optimization (excluding specific toxicity profiles)

Following the identification of promising lead compounds through virtual screening or initial synthesis, in silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction becomes a critical step in the lead optimization phase. nih.gov These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process and guiding modifications to improve its drug-like characteristics. udhtu.edu.uabohrium.com

Key parameters typically evaluated in in silico ADMET prediction for indole derivatives include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) indicate the potential for a compound to be absorbed after oral administration. udhtu.edu.uapensoft.net

Distribution: The prediction of blood-brain barrier (BBB) penetration is crucial for drugs targeting the central nervous system, while plasma protein binding (PPB) affects the amount of free drug available to exert its effect. udhtu.edu.uapensoft.net Studies on sulfonyl indole derivatives have shown that it is possible to design compounds with low predicted BBB penetration, which is desirable for peripherally acting drugs. udhtu.edu.uabohrium.com

Metabolism: The potential for a compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes is a key consideration. udhtu.edu.uabohrium.com Inhibition of major CYP isoforms can lead to drug-drug interactions. Computational models can predict which CYP enzymes are likely to interact with the compound. udhtu.edu.ua

Drug-likeness: Rules such as Lipinski's Rule of Five are used to assess the general suitability of a compound as an oral drug candidate based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. pensoft.net

The integration of these predictions allows medicinal chemists to prioritize compounds that not only have high potency but also possess favorable pharmacokinetic profiles, increasing the likelihood of success in later-stage development. nih.govsemanticscholar.org

Table 2: Representative In Silico ADMET Parameters for Lead Optimization

| Parameter | Description | Desired Range/Value |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | High (e.g., >80%) |

| Caco-2 Permeability | In vitro model for intestinal permeability | High (e.g., >10 x 10⁻⁶ cm/s) |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system | High for CNS targets, Low for peripheral targets |

| Plasma Protein Binding (PPB) | Percentage of drug bound to plasma proteins | Moderate (to ensure sufficient free drug) |

| Metabolism | ||

| CYP450 2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme | No/Low |

| Excretion | ||

| LogP | Lipophilicity (Octanol-water partition coefficient) | Typically < 5 |

| Molecular Weight | Mass of the molecule | Typically < 500 Da |

This table presents a generalized set of parameters commonly evaluated in in silico ADMET studies for drug candidates, based on principles described in multiple sources. udhtu.edu.uabohrium.compensoft.netsemanticscholar.org

Preclinical Pharmacological Investigations of 1h Indole 4 Carboxamide Analogs Non Human in Vivo Models

Pharmacokinetic Profiles

The pharmacokinetic profile of a drug candidate provides crucial insights into its absorption, distribution, metabolism, and excretion (ADME) within a living organism. These studies are fundamental in determining the potential of a compound to reach its target site in sufficient concentrations to elicit a therapeutic effect.

Metabolic Stability (e.g., Stability in Plasma, S9 Enzyme Metabolism)

Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound. Analogs of 1H-indole-4-carboxamide have been evaluated for their stability in various in vitro systems that mimic physiological conditions.

Studies have utilized liver S9 fractions, which contain a broad range of phase I and phase II metabolic enzymes, to predict in vivo metabolism. nih.govresearchgate.net For instance, the metabolic stability of certain indole-2-carboxamide derivatives was assessed in mouse liver microsomes and S9 fractions. acs.orgnih.govjst.go.jp Some analogs demonstrated improved metabolic stability, a desirable characteristic for drug candidates. acs.orgnih.gov For example, compound 13 , a sulfonamide derivative, showed enhanced metabolic stability with an intrinsic clearance of less than 12 μL/min/mg. acs.orgnih.gov In contrast, other analogs, like streptochlorin (B611036) and its derivative HIS, were found to be rapidly metabolized in mouse liver microsomes and S9 fractions, predicting high hepatic clearance. jst.go.jp The metabolic stability of indole (B1671886) derivatives can be influenced by substitutions on the indole core; for example, introducing an electron-withdrawing group at the 3-position of the indole core in one study led to increased stability in a mouse model. nih.gov

The stability in plasma is another important factor. Some synthetic cannabinoid receptor agonists with an indole-3-carboxamide structure have been reported to be unstable in unfrozen whole blood and plasma. mdpi.com

Table 1: Metabolic Stability of Selected this compound Analogs and Related Compounds

| Compound/Analog | System | Finding |

| Indole-2-carboxamide derivative (13 ) | Mouse Liver Microsomes | Improved metabolic stability (Clint < 12 μL/min/mg) acs.orgnih.gov |

| Streptochlorin & HIS | Mouse Liver Microsomes & S9 Fractions | Rapidly metabolized, predicting high hepatic clearance jst.go.jp |

| Indole derivative with EWG at 3-position | Mouse Model | Increased metabolic stability nih.gov |

| Valinate/tert-leucinate indole-3-carboxamides | Unfrozen Whole Blood/Plasma | Reported instability mdpi.com |

This table is for illustrative purposes and includes data on related indole carboxamide structures to provide context on metabolic stability investigations.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins can significantly impact its distribution and availability to target tissues. High plasma protein binding can reduce the free fraction of the drug, potentially limiting its efficacy.

Several studies have investigated the plasma protein binding of indole carboxamide derivatives. For example, a study on synthetic cannabinoid receptor agonists, including indole-3-carboxamide derivatives, found that these compounds are often highly protein-bound, with plasma protein binding ranging from 88.9% to 99.5%. mdpi.comresearchgate.net Another study on a 6-chloro-indole derivative, compound 7 , reported high plasma protein binding in rat, dog, monkey, and human plasma, with unbound fractions (fu,p) of 0.0044, 0.028, 0.032, and 0.017, respectively. acs.org The high plasma protein binding of these compounds may contribute to a reduced rate of clearance and a longer duration of pharmacological effects. researchgate.netdiva-portal.org

Table 2: Plasma Protein Binding of Selected Indole Carboxamide Analogs

| Compound/Analog | Species | Plasma Protein Binding (%) | Unbound Fraction (fu,p) |

| (R)-4F-MDMB-BINACA | Human | 88.9 ± 0.49 mdpi.com | - |

| (S)-MDMB-FUBINACA | Human | 99.5 ± 0.08 mdpi.com | - |

| Compound 7 (6-chloro-indole derivative) | Rat | >99 | 0.0044 acs.org |

| Compound 7 (6-chloro-indole derivative) | Dog | 97.2 | 0.028 acs.org |

| Compound 7 (6-chloro-indole derivative) | Monkey | 96.8 | 0.032 acs.org |

| Compound 7 (6-chloro-indole derivative) | Human | 98.3 | 0.017 acs.org |

This table includes data on related indole carboxamide structures to illustrate the range of plasma protein binding observed.

Bioavailability and Systemic Exposure

Oral bioavailability is a key determinant of a drug's clinical utility, representing the fraction of an administered dose that reaches systemic circulation. Poor oral bioavailability can be a significant hurdle in drug development.